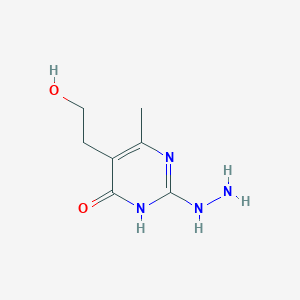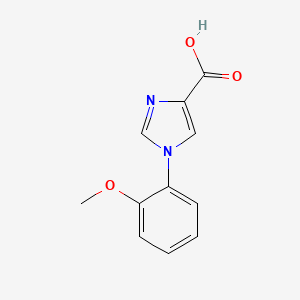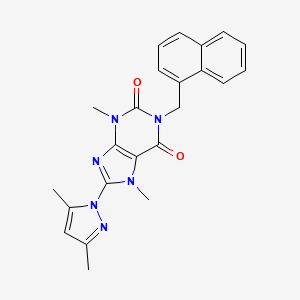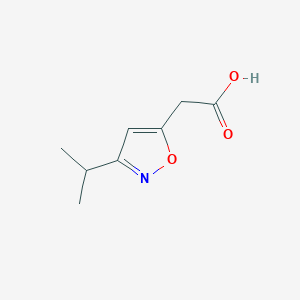
2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Research has demonstrated that derivatives of pyrimidinone, such as those synthesized from citrazinic acid, show significant antimicrobial activities. For instance, Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, which exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. These compounds were obtained through a series of reactions starting from α,β-unsaturated ketones, leading to the formation of 2-methylpyrimidinones and their derivatives (Hossan et al., 2012).
Nucleoside Incorporation
Gildea and McLaughlin (1989) explored the synthesis of 2-pyrimidinone nucleosides, which were then incorporated into oligodeoxynucleotides. This work highlighted the potential of 2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone derivatives in the modification of nucleic acids, offering insights into their use in genetic research and biotechnology (Gildea & McLaughlin, 1989).
Synthesis of Heterocyclic Compounds
The compound has also been utilized in the synthesis of various heterocyclic compounds with potential pharmacological activities. Amr et al. (2007) described the synthesis of pyrimidinones and oxazinones as anti-inflammatory agents, again using citrazinic acid as a starting material. The compounds showed promising anti-inflammatory activity, comparable to the reference drug Prednisolone® (Amr et al., 2007).
Antitumor Activity
Research into the antitumor activities of pyrimidinone derivatives has been conducted, with Nguyen et al. (1990) reporting the synthesis of pyrido[4,3-b]benzo[e]- and -benzo[g]indoles from 4-hydrazino-5-methyl-1H-pyridin-2-one. These compounds were evaluated for their antitumor activity in vitro and in vivo, with some showing promising results as new classes of antineoplastic agents (Nguyen et al., 1990).
Synthesis of Novel Heterocycles
Gaber and Moussa (2011) synthesized a novel series of thieno[2,3-d]pyrimidin-4-one derivatives with bridgehead nitrogen heterocycles, displaying good in vitro antibacterial and antifungal activities. The study highlighted the potential of these compounds in developing new therapeutic antimicrobial agents (Gaber & Moussa, 2011).
Eigenschaften
IUPAC Name |
2-hydrazinyl-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)10-7(9-4)11-8/h12H,2-3,8H2,1H3,(H2,9,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKCZKCVGFKGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NN)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(5-(benzo[d][1,3]dioxole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2603943.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2603944.png)
![1,3-Benzothiazol-6-yl-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2603945.png)





![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B2603956.png)
![3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2603960.png)